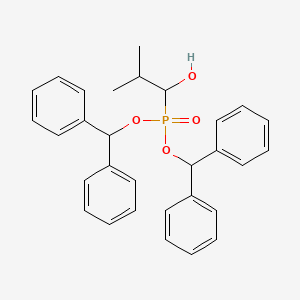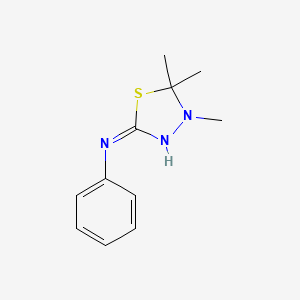
4-Oxobut-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxobut-2-ynenitrile is an organic compound with the molecular formula C₄H₃NO It is characterized by the presence of a nitrile group (-C≡N) and a ketone group (-C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxobut-2-ynenitrile can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with cyanogen bromide in the presence of a base. The reaction proceeds as follows: [ \text{CH}_2\text{OH}-\text{C≡CH} + \text{BrCN} \rightarrow \text{CH}_2\text{C≡C}-\text{CN} + \text{HBr} ]
Another method involves the oxidation of 4-hydroxybut-2-ynenitrile using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Oxobut-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxobut-2-ynoic acid.
Reduction: Reduction of this compound can yield 4-hydroxybut-2-ynenitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an inert solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-Oxobut-2-ynoic acid.
Reduction: 4-Hydroxybut-2-ynenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxobut-2-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxobut-2-ynenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group (-C≡N) and the ketone group (-C=O) are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile group. Additionally, the ketone group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Oxobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Hydroxybut-2-ynenitrile: Similar structure but with a hydroxyl group instead of a ketone group.
4-Oxobut-2-ynoic acid: Similar structure but with both a carboxylic acid and a ketone group.
Uniqueness
4-Oxobut-2-ynenitrile is unique due to the presence of both a nitrile and a ketone group within its structure. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
90108-94-4 |
|---|---|
Molecular Formula |
C4HNO |
Molecular Weight |
79.06 g/mol |
IUPAC Name |
4-oxobut-2-ynenitrile |
InChI |
InChI=1S/C4HNO/c5-3-1-2-4-6/h4H |
InChI Key |
RCMBMNRBKRCHBO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C#CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)



![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)

![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)
![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
